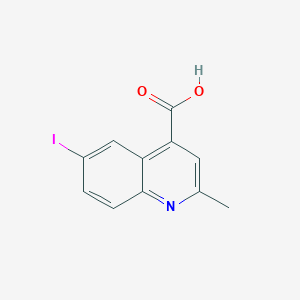

6-Iodo-2-methylquinoline-4-carboxylic acid

概要

説明

6-Iodo-2-methylquinoline-4-carboxylic acid: is a quinoline derivative with the molecular formula C11H8INO2 . This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Doebner-Von Miller synthesis , which combines aniline with an aldehyde and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions and green chemistry protocols to enhance yield and reduce environmental impact. Methods such as microwave irradiation , ionic liquid media , and ultrasound irradiation have been explored to improve reaction efficiency and product purity .

化学反応の分析

Types of Reactions

6-Iodo-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using reagents like copper salts and palladium catalysts .

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinolines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Copper salts: and D-glucose are used in substitution reactions to generate Cu(I) species in situ.

Palladium catalysts: are employed in coupling reactions under mild conditions.

Oxidizing agents: like hydrogen peroxide are used for oxidation reactions.

Major Products

The major products formed from these reactions include substituted quinolines , quinoline N-oxides , and dihydroquinolines .

科学的研究の応用

Biological Activities

The biological activities of 6-Iodo-2-methylquinoline-4-carboxylic acid are primarily attributed to its structural characteristics. It has shown promising results in various studies:

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- Antibacterial Studies : Quinazolinone derivatives containing the 6-iodo-2-methylquinoline moiety demonstrate effective antibacterial activity against pathogens such as Staphylococcus epidermidis and Klebsiella pneumoniae .

- Inhibition of Mycobacterium tuberculosis : Research indicates that quinoline derivatives can inhibit Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .

Antileishmanial Activity

Recent studies have evaluated the antileishmanial activity of quinoline derivatives, including this compound. The compound was tested against Leishmania donovani promastigotes, showing varying degrees of efficacy based on concentration levels .

Study 1: Antitubercular Activity

A study focused on synthesizing new quinoline derivatives revealed that specific modifications to the 6-Iodo-2-methylquinoline structure enhanced its activity against M. tuberculosis. Compounds with alkyl substitutions at position C-6 exhibited better inhibitory effects compared to their non-modified counterparts .

Study 2: Antimicrobial Efficacy

A comprehensive investigation into a library of iodo-quinoline derivatives demonstrated that those with iodine substitutions showed enhanced antimicrobial properties. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of various compounds against multiple bacterial strains .

Data Tables

作用機序

The mechanism of action of 6-Iodo-2-methylquinoline-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition of enzyme activity or modulation of receptor function . The compound’s effects are mediated through pathways involving oxidative stress and cell signaling .

類似化合物との比較

Similar Compounds

2-Methylquinoline-4-carboxylic acid: Lacks the iodine atom at the 6th position.

4-Hydroxy-2-methylquinoline-6-carboxylic acid: Contains a hydroxyl group instead of an iodine atom.

6-Bromo-2-methylquinoline-4-carboxylic acid: Has a bromine atom instead of iodine.

Uniqueness

6-Iodo-2-methylquinoline-4-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity and biological activity compared to other similar compounds . The iodine atom also provides opportunities for further functionalization through halogen exchange reactions .

生物活性

6-Iodo-2-methylquinoline-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and antitubercular properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a quinoline core with an iodine atom and a carboxylic acid group. The synthesis of this compound typically involves a one-pot, three-component method utilizing trifluoroacetic acid as a catalyst. This method has been shown to yield high product purity and efficiency, making it suitable for the development of various derivatives with enhanced biological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been tested against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting that the introduction of iodine enhances the antimicrobial efficacy compared to traditional quinolone derivatives .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 8 |

| Klebsiella pneumoniae | 16 |

| Candida parapsilosis | 32 |

The presence of the iodine atom is believed to play a crucial role in increasing the lipophilicity of the molecule, facilitating better penetration into bacterial membranes .

Antitubercular Activity

In addition to its antimicrobial properties, this compound has shown promise as an antitubercular agent. A study focused on its derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis (Mtb). The compound was part of a series that included modifications at various positions on the quinoline ring, leading to improved activity against both replicating and non-replicating forms of Mtb .

Table 2: Antitubercular Activity of Quinoline Derivatives

| Compound | Activity Against Mtb (MABA Assay) | Notable Modifications |

|---|---|---|

| This compound | Moderate | Iodine substitution |

| QCA derivative 7m | High | C-2 phenanthrenyl modification |

| QCA derivative 7i | High | C-6 butyl modification |

The docking studies indicated that these compounds interact effectively with Mtb DNA gyrase, a critical enzyme for bacterial DNA replication, further supporting their potential as therapeutic agents against tuberculosis .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound derivatives:

- Antimicrobial Screening : A comprehensive screening involving various derivatives showed that modifications at the C-6 position significantly influenced antimicrobial efficacy. Compounds with longer alkyl chains exhibited enhanced activity against gram-positive bacteria .

- Mechanistic Insights : The mechanism of action appears to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways, which is consistent with other known quinolone antibiotics .

- Comparative Studies : Comparative analyses with established antibiotics like ciprofloxacin revealed that while traditional quinolones are effective, the iodinated derivatives offer broader spectrum activity and reduced resistance profiles .

特性

IUPAC Name |

6-iodo-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYQKIVJBNZXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355396 | |

| Record name | 6-iodo-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433244-12-3 | |

| Record name | 6-iodo-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。